![molecular formula C18H14F3N5O B12622920 3-methyl-1-(pyrimidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12622920.png)
3-methyl-1-(pyrimidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1-(pyrimidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrimidine ring, a trifluoromethyl group, and a pyrazolo[3,4-b]pyridine core, making it a subject of interest in medicinal chemistry and material science.
Métodos De Preparación
The synthesis of 3-methyl-1-(pyrimidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the trifluoromethyl group and the pyrimidine ring usually requires specific reagents and conditions to ensure selective functionalization. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering its biological activity.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups using suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
3-methyl-1-(pyrimidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: Its unique structural features make it useful in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group and the pyrimidine ring can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or interference with cellular signaling processes.
Comparación Con Compuestos Similares
Compared to other similar compounds, 3-methyl-1-(pyrimidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol stands out due to its unique combination of structural features. Similar compounds include:
- 1-(2-(trifluoromethyl)phenyl)-3-(2,3-xylyl)urea
- 3-methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, which can lead to different chemical and biological properties.
Propiedades
Fórmula molecular |
C18H14F3N5O |
|---|---|
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
3-methyl-1-pyrimidin-2-yl-4-[3-(trifluoromethyl)phenyl]-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C18H14F3N5O/c1-10-15-13(11-4-2-5-12(8-11)18(19,20)21)9-14(27)24-16(15)26(25-10)17-22-6-3-7-23-17/h2-8,13H,9H2,1H3,(H,24,27) |
Clave InChI |
PDXSHZYYRBJBEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=CC=C3)C(F)(F)F)C4=NC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


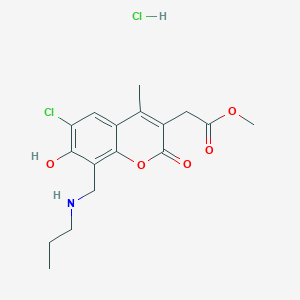
![1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine](/img/structure/B12622848.png)
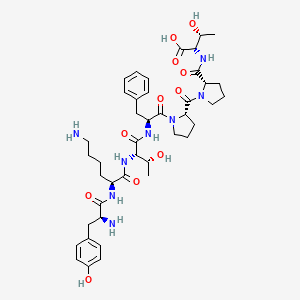
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4-chloro-6-iodoquinazoline](/img/structure/B12622853.png)
![(Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B12622855.png)
![1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12622856.png)
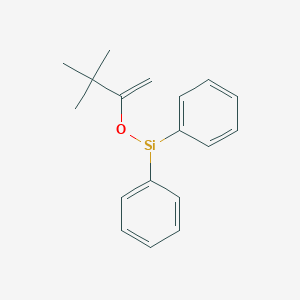
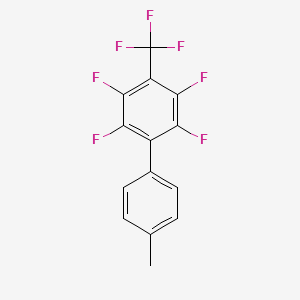
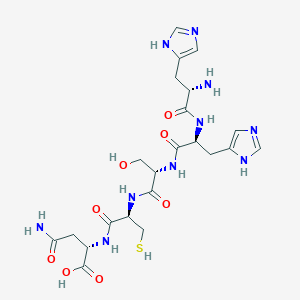
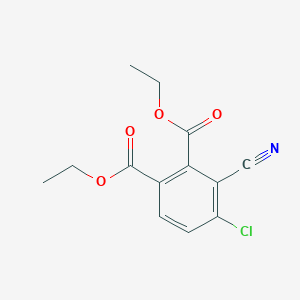
![(7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one](/img/structure/B12622886.png)
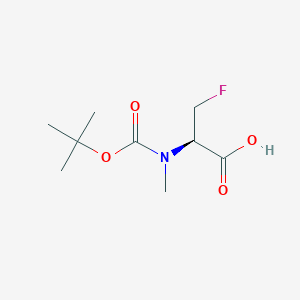

![N'-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(phenylacetyl)pyridine-4-carbohydrazide](/img/structure/B12622915.png)
